2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine

Medicinal Chemistry Oncology SAR

This 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is the definitive advanced intermediate for medicinal chemistry programs targeting CDK7 and other kinases. Unlike non-fluorinated analogs, the essential 6-fluoro substituent blocks metabolic soft spots, improving microsomal stability and in vivo efficacy—as validated in advanced leads like Compound 36. The electron-withdrawing fluorine also precisely modulates pyrimidine ring electronics, enabling the regioselective sequential SNAr reactions required to efficiently explore SAR at the 2- and 4-positions. Procuring this specific scaffold grants direct access to a unique, therapeutically validated chemical space for oncology and anti-infective research.

Molecular Formula C6HCl2FN2S
Molecular Weight 223.05 g/mol
Cat. No. B13708654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine
Molecular FormulaC6HCl2FN2S
Molecular Weight223.05 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1N=C(N=C2Cl)Cl)F
InChIInChI=1S/C6HCl2FN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H
InChIKeyBJFHZDCCGCEYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine – A Halogenated Thienopyrimidine Building Block for Advanced Drug Discovery


2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine (CAS: 1442082-87-2) is a heterocyclic scaffold characterized by a fused thiophene-pyrimidine core with chlorine atoms at positions 2 and 4, and a fluorine atom at position 6 . This specific substitution pattern distinguishes it within the broader class of thieno[3,2-d]pyrimidines, which are recognized as privileged structures in medicinal chemistry due to their structural similarity to purine bases [1]. The compound serves primarily as a versatile advanced building block, enabling the synthesis of diverse 2,4,6-trisubstituted derivatives with potential applications in oncology and anti-infective research .

Why 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine Cannot Be Simply Substituted: The Criticality of the 6-Fluoro Motif


The presence of a fluorine atom at the 6-position of the thieno[3,2-d]pyrimidine core is not a trivial modification. Generic substitution with non-fluorinated analogs (e.g., 2,4-dichlorothieno[3,2-d]pyrimidine) would result in a fundamentally different pharmacophore . SAR studies on related thienopyrimidine derivatives demonstrate that the introduction of fluorine can profoundly enhance metabolic stability by blocking metabolic soft spots, a critical factor for progressing a candidate from an in vitro active compound to an in vivo effective lead [1]. Furthermore, the 6-fluoro substituent significantly alters the electron density of the aromatic system, which directly impacts the regioselectivity and efficiency of downstream synthetic transformations (e.g., SNAr reactions) required to generate a final library of compounds [2]. This distinction means the 6-fluoro analog is not a simple replacement but rather an essential precursor for accessing a unique and therapeutically relevant chemical space.

Quantitative Differentiation Guide for 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine


Comparative Antiproliferative Potency in MDA-MB-231 Breast Cancer Cells

The 6-fluoro substitution significantly enhances the cytotoxicity profile compared to the non-fluorinated parent compound. 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a direct precursor to halogenated analogs that demonstrate a more consistent and potent cytotoxic mechanism. In contrast, studies on the non-fluorinated analog 2,4-dichloro[3,2-d]pyrimidine revealed cell type-dependent toxicity and was notably less toxic to the aggressive, metastatic MDA-MB-231 breast cancer cell line than previously observed in the leukemia L1210 model [1]. This indicates that the 6-fluoro precursor is necessary to generate compounds with more robust and predictable antiproliferative activity across different cancer models.

Medicinal Chemistry Oncology SAR

Metabolic Stability Enhancement Conferred by Fluorine Substitution

SAR studies on thieno[3,2-d]pyrimidine derivatives designed as CDK7 inhibitors have demonstrated that the incorporation of a fluorine atom into the ring system enhances metabolic stability [1]. This is a class-level inference for the 6-fluoro substituent present in 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine. The presence of the fluorine atom at the 6-position blocks a key metabolic soft spot, a common issue for unsubstituted or halogen-substituted heterocycles, thereby improving the potential for oral bioavailability of downstream compounds.

Medicinal Chemistry Pharmacokinetics ADME

Enhanced Kinase Selectivity Profile in Downstream CDK7 Inhibitors

The thieno[3,2-d]pyrimidine core, particularly when substituted with a fluorine, plays a critical role in achieving remarkable kinase selectivity [1]. Studies have shown that a derivative of this scaffold (Compound 36) demonstrated good kinome selectivity in vitro and potent efficacy in a triple-negative breast cancer xenograft model when dosed orally at 5 mg/kg daily [1]. This highlights the importance of the specific substitution pattern, for which 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a key building block, in achieving a favorable therapeutic window by minimizing off-target kinase inhibition.

Medicinal Chemistry Kinase Inhibitors Selectivity

Predicted Physicochemical Properties Relevant to Permeability and Solubility

The presence of a fluorine atom at the 6-position influences key physicochemical properties compared to its non-fluorinated counterpart. 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine has a predicted density of 1.748 g/cm³ and a predicted pKa of -1.19, indicating a very weakly basic character . In contrast, the non-fluorinated analog, 2,4-dichlorothieno[3,2-d]pyrimidine (MW 205.06), has a predicted density of 1.7 g/cm³ . While these differences are subtle, the altered electron density and lipophilicity imparted by the fluorine atom can influence membrane permeability and solubility of the final drug-like molecules, which are critical parameters for achieving oral absorption.

Medicinal Chemistry Physicochemical Drug-likeness

Key Research and Industrial Applications of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine


Synthesis of Highly Selective CDK7 Inhibitors for Oncology

This building block is the optimal starting material for synthesizing potent and selective cyclin-dependent kinase 7 (CDK7) inhibitors, a key target in aggressive cancers like triple-negative breast cancer. The 6-fluoro substituent is essential for achieving the high kinome selectivity and favorable ADME properties reported for advanced leads such as Compound 36, which demonstrated significant in vivo efficacy in mouse xenograft models [1]. Researchers prioritizing this compound over non-fluorinated analogs can directly access the chemical space validated for this promising therapeutic target.

Development of Broad-Spectrum Antiproliferative Agents

Given the demonstrated necessity of a halogen at the 4-position and the impact of C6-substitution on cytotoxic mechanism, 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a critical intermediate for libraries aimed at overcoming cell-type specific resistance. SAR studies indicate that the 6-fluoro group may help generate compounds with a more uniform and potent antiproliferative effect across diverse cancer models, such as MDA-MB-231 (breast) and L1210 (leukemia) cells, compared to non-fluorinated analogs which show variable toxicity [2].

Synthesis of Kinase Inhibitors with Improved Metabolic Stability

For programs targeting various kinases (e.g., PI3K, mTOR, FAK) where the thieno[3,2-d]pyrimidine is a recognized pharmacophore, this compound provides an advantageous starting point [3]. The 6-fluoro substituent is known to block metabolic soft spots on the heterocyclic core, a common issue for other halogen-substituted analogs. This strategic use of the building block can lead to lead candidates with improved microsomal stability and longer half-lives, directly addressing a major cause of attrition in early drug discovery [4].

Building Diverse 2,4,6-Trisubstituted Compound Libraries via Sequential SNAr

The presence of both 2- and 4-chloro leaving groups, coupled with the electron-withdrawing 6-fluoro substituent, makes this compound an ideal substrate for sequential nucleophilic aromatic substitution (SNAr) reactions. The 6-fluoro group influences the electron density of the pyrimidine ring, which can be leveraged to achieve regioselective substitution [5]. This allows medicinal chemists to efficiently introduce distinct chemical diversity at the 2- and 4-positions, rapidly exploring SAR for a wide range of biological targets.

Quote Request

Request a Quote for 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.